molecular formula C9H7ClF2O B2456778 1-Chloro-3-(3,4-difluorophenyl)propan-2-one CAS No. 1221342-53-5

1-Chloro-3-(3,4-difluorophenyl)propan-2-one

Cat. No.: B2456778
CAS No.: 1221342-53-5
M. Wt: 204.6
InChI Key: BBVRSAALAJWKQD-UHFFFAOYSA-N
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Description

1-Chloro-3-(3,4-difluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClF2O and a molecular weight of 204.6 g/mol. This compound belongs to the family of chalcones and is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

The synthesis of 1-Chloro-3-(3,4-difluorophenyl)propan-2-one involves several steps. One common method includes the reaction of 3,4-difluorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Chloro-3-(3,4-difluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of corresponding amines or ethers.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives under appropriate conditions.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common reagents used in these reactions include sodium borohydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-(3,4-difluorophenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(3,4-difluorophenyl)propan-2-one involves the formation of reactive intermediates that interact with molecular targets. For example, it can form chloroformate esters when reacting with alcohols or amines, leading to the release of fluoride ions. These reactive intermediates can then interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

1-Chloro-3-(3,4-difluorophenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-3-(3,5-difluorophenyl)propan-2-one: This compound has fluorine atoms at different positions on the phenyl ring, which can lead to different chemical and biological properties.

    3-Chloro-1-(4-fluorophenyl)propan-1-one: This compound has only one fluorine atom, which can affect its reactivity and applications.

    2-Chloro-1-(2,4-difluorophenyl)propan-1-one: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical behavior.

Properties

IUPAC Name

1-chloro-3-(3,4-difluorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVRSAALAJWKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CCl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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